6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline
Brand Name: Vulcanchem
CAS No.: 866848-32-0
VCID: VC6818218
InChI: InChI=1S/C24H28N2O3S/c1-4-29-19-7-10-22-21(15-19)24(26-13-11-18(3)12-14-26)23(16-25-22)30(27,28)20-8-5-17(2)6-9-20/h5-10,15-16,18H,4,11-14H2,1-3H3
SMILES: CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC(CC4)C
Molecular Formula: C24H28N2O3S
Molecular Weight: 424.56

6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline

CAS No.: 866848-32-0

Cat. No.: VC6818218

Molecular Formula: C24H28N2O3S

Molecular Weight: 424.56

* For research use only. Not for human or veterinary use.

6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline - 866848-32-0

Specification

CAS No. 866848-32-0
Molecular Formula C24H28N2O3S
Molecular Weight 424.56
IUPAC Name 6-ethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline
Standard InChI InChI=1S/C24H28N2O3S/c1-4-29-19-7-10-22-21(15-19)24(26-13-11-18(3)12-14-26)23(16-25-22)30(27,28)20-8-5-17(2)6-9-20/h5-10,15-16,18H,4,11-14H2,1-3H3
Standard InChI Key WEHIWZZHNVAHMQ-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC(CC4)C

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

6-Ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline (molecular formula: C₂₄H₂₈N₂O₃S) features a quinoline scaffold substituted at positions 3, 4, and 6 (Fig. 1). Key structural components include:

  • 6-Ethoxy group: Enhances lipophilicity and modulates electronic effects on the aromatic system.

  • 3-(4-Methylbenzenesulfonyl) group: Introduces steric bulk and polar sulfonyl functionality, influencing solubility and target binding .

  • 4-(4-Methylpiperidin-1-yl) group: A nitrogen-containing heterocycle that contributes to conformational flexibility and potential receptor interactions .

Table 1: Molecular Properties

PropertyValueSource
Molecular Weight424.56 g/mol
logP5.01 (predicted)
Hydrogen Bond Acceptors7
InChI KeyWEHIWZZHNVAHMQ-UHFFFAOYSA-N

The InChI key (WEHIWZZHNVAHMQ-UHFFFAOYSA-N) uniquely identifies its stereochemical and connectivity features. Computational models predict a logP of 5.01, indicating moderate lipophilicity suitable for membrane penetration .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis typically begins with functionalized quinoline precursors, employing sequential substitution reactions:

  • Quinoline Core Modification: Initial ethoxylation at position 6 via nucleophilic aromatic substitution under reflux conditions (toluene, 110°C) .

  • Sulfonylation at Position 3: Reaction with 4-methylbenzenesulfonyl chloride in dimethylformamide (DMF) at 25°C, achieving >80% yield .

  • Piperidine Substitution at Position 4: Coupling with 4-methylpiperidine using palladium catalysis (Pd(OAc)₂, Xantphos ligand) to form the final product .

Table 2: Key Reaction Parameters

StepReagent/ConditionsYieldSolvent
1NaOEt, toluene, reflux75%Toluene
24-MeC₆H₄SO₂Cl, DMF, 25°C82%DMF
3Pd(OAc)₂, Xantphos, K₃PO₄, 80°C68%THF

Optimization studies emphasize the critical role of solvent polarity and catalyst selection. For instance, substituting DMF with THF in Step 3 improves regioselectivity but reduces reaction rate .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The quinoline core undergoes electrophilic substitution at position 8, facilitated by the electron-donating ethoxy group. For example, nitration with HNO₃/H₂SO₄ yields 8-nitro derivatives, which are precursors to amine-functionalized analogs .

Transition Metal-Catalyzed Reactions

Reaction TypeReagents/ConditionsProduct Application
NitrationHNO₃, H₂SO₄, 0°CAmine synthesis
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives
Reductive AminationNaBH₃CN, MeOHPiperidine analogs

Biological Activity and Mechanism of Action

Anthelmintic Properties

In vitro studies demonstrate potent activity against Haemonchus contortus (IC₅₀ = 2.1 µM) and Ascaris suum (IC₅₀ = 3.8 µM). The mechanism involves:

  • Parasite Neuromuscular Disruption: Blockade of glutamate-gated chloride channels (GluCls), a target shared by ivermectin.

  • Larval Stage Selectivity: Disruption of cuticle synthesis pathways in L3 larvae, impairing molting.

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for antimalarial and antiviral agents. Modifications at position 3 (e.g., replacing sulfonyl with carbonyl) improve solubility while retaining target affinity .

Computational Modeling

Docking studies predict strong binding to Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a malaria drug target (ΔG = -9.8 kcal/mol) . Synergy with proguanil enhances inhibition by 40% in combinatorial assays .

Comparative Analysis with Related Derivatives

Table 4: Structural and Functional Comparisons

CompoundMolecular WeightlogPKey Activity
6-Ethoxy-3-(4-MeC₆H₄SO₂)-4-piperidine424.565.01Anthelmintic
6-Methoxy-3-SO₂Ph-4-pyrrolidine 408.524.75Antimicrobial
8-Fluoro-3-COPiperazine-4-CN 473.603.89Kinase inhibition

Piperidine-containing derivatives exhibit superior anthelmintic activity over pyrrolidine analogs, likely due to enhanced conformational flexibility . Fluorination at position 8, as in CID 142581272 , shifts activity toward enzymatic targets but reduces antiparasitic efficacy.

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